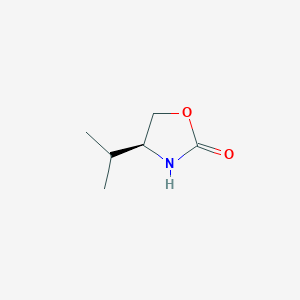

(S)-4-Isopropyl-2-oxazolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428109 | |

| Record name | (S)-4-Isopropyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-83-0 | |

| Record name | (S)-4-Isopropyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of Asymmetric Synthesis: A Technical Guide to (S)-4-Isopropyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyl-2-oxazolidinone, a paramount chiral auxiliary, has become an indispensable tool in modern organic synthesis. Its ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions has cemented its role in the asymmetric synthesis of complex molecules, particularly in the development of enantiomerically pure pharmaceuticals. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound is a white crystalline solid, readily available and valued for its predictable influence on stereochemical outcomes.[1][2][3]

| Property | Value | Citations |

| CAS Number | 17016-83-0 | [1][3] |

| Molecular Formula | C₆H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 129.16 g/mol | [2][3][4] |

| Melting Point | 70-73 °C | [2][3][5] |

| Boiling Point | 239.22 °C (estimate) | [2][6] |

| Optical Rotation | [α]²⁰/D −18° (c = 6 in ethanol) | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethanol; Insoluble in water | [2][5][6] |

| Appearance | White crystalline powder | [2][7] |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its function as a chiral auxiliary, a temporary chiral moiety that directs the stereoselective formation of a new chiral center in a substrate.[8] This approach is a cornerstone of asymmetric synthesis, offering a reliable method for obtaining enantiomerically pure compounds.[1][2] Key applications include:

-

Asymmetric Alkylation: The enolates derived from N-acyl-(S)-4-isopropyl-2-oxazolidinones undergo highly diastereoselective alkylation, providing a versatile route to α-substituted chiral carboxylic acids.[1][9]

-

Asymmetric Aldol (B89426) Reactions: This chiral auxiliary is renowned for its exceptional control over the stereochemical outcome of aldol reactions, enabling the synthesis of both syn and anti aldol adducts with high diastereoselectivity.[7][10][11]

-

Other Asymmetric Transformations: Beyond alkylation and aldol reactions, it has been employed in asymmetric Michael additions, Diels-Alder reactions, and the synthesis of β-lactams and non-proteogenic α-amino acids.

The stereodirecting influence of the isopropyl group is central to its efficacy. Following N-acylation, deprotonation generates a rigid, chelated (Z)-enolate. The bulky isopropyl group at the C4 position effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face, thus ensuring high diastereoselectivity.[9]

Quantitative Data on Stereoselectivity

The following tables summarize the typical yields and diastereoselectivities achieved in key reactions employing this compound and related Evans auxiliaries.

Table 1: Asymmetric Alkylation Reactions

| N-Acyloxazolidinone | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Citation |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98:2 | 85-95 | [2] |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | LDA | >99:1 | 90-98 | [9] |

Table 2: Asymmetric Aldol Reactions

| N-Acyloxazolidinone | Aldehyde | Lewis Acid/Base | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Yield (%) | Citation |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | syn | >99:1 | 95 | [7] |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | syn | >99:1 | 95 | [7] |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Various aldehydes | TiCl₄ / (-)-Sparteine | syn | High | Good | [10] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of an acyl group to the oxazolidinone nitrogen.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and anhydrous THF.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.[5][9]

-

Add freshly distilled propionyl chloride (1.1 eq) dropwise.[5][11]

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[9]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5][11]

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5][11]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]

Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acyloxazolidinone.

Materials:

-

N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.[9]

-

Cool the solution to -78 °C.[9]

-

Slowly add a solution of NaHMDS or LDA (1.1 eq) in THF dropwise and stir for 1 hour to form the enolate.[9]

-

Add the alkyl halide (1.2 eq) dropwise.[9]

-

Stir the reaction at -78 °C for 4 hours, or until the reaction is complete as monitored by TLC.[9]

-

Quench the reaction with saturated aqueous NH₄Cl solution.[9]

-

Perform an aqueous workup and extract the product. Purify by flash column chromatography.[9]

Asymmetric Boron-Mediated Aldol Reaction

This protocol describes a highly diastereoselective syn-aldol reaction.

Materials:

-

N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

pH 7 phosphate (B84403) buffer or saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.[7][9]

-

Cool the solution to 0 °C.[9]

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).[9]

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.[9]

-

Add the freshly distilled aldehyde (1.2 eq) dropwise.[9]

-

Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.[9]

-

Quench the reaction by the addition of a pH 7 phosphate buffer, followed by MeOH and then the slow, careful addition of 30% H₂O₂ at 0 °C.[7]

-

Stir the mixture vigorously for 1 hour.[9]

-

Perform an aqueous workup, extract the product, and purify by flash column chromatography.[9]

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final chiral product.

Materials:

-

N-alkylated or aldol adduct of the oxazolidinone

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (B78521) (LiOH)

Procedure:

-

Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and H₂O.[9]

-

Cool the solution to 0 °C.[9]

-

Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[9]

-

Stir the reaction at 0 °C for 4 hours or until completion.

-

Quench the excess peroxide with aqueous sodium sulfite (B76179) (Na₂SO₃) solution.

-

Separate the chiral auxiliary (which can be recovered) from the desired chiral carboxylic acid product through extraction.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the key mechanistic principles and a typical experimental workflow.

Caption: Mechanism of Asymmetric Alkylation.

Caption: General Synthetic Workflow.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water.[9]

-

Inhalation: Move to fresh air.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

-

This technical guide serves as a comprehensive resource for the effective utilization of this compound in asymmetric synthesis. The reliability and high stereoselectivity offered by this chiral auxiliary will continue to make it a valuable asset in the pursuit of complex and novel molecular architectures.

References

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

(S)-4-Isopropyl-2-oxazolidinone: A Technical Guide to its Application in Asymmetric Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-4-Isopropyl-2-oxazolidinone, a prominent member of the Evans' oxazolidinone family, is a versatile and powerful chiral auxiliary in asymmetric synthesis.[1][2] Its rigid structure and stereodirecting isopropyl group enable exceptional control over the formation of new stereocenters, making it an invaluable tool in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[1][3] This guide provides an in-depth overview of its primary applications, mechanistic principles, quantitative performance data, and detailed experimental protocols for its use in key synthetic transformations.

Core Concept: The Role as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into an achiral substrate to guide a subsequent reaction to produce a specific stereoisomer.[4] The auxiliary is then removed to yield an enantiomerically enriched product. This compound excels in this role due to its ability to form rigid, chelated enolates where one face is sterically shielded by the isopropyl group, thereby directing electrophilic attack to the opposite face with high diastereoselectivity.[5]

The general workflow for utilizing an Evans' auxiliary like this compound involves three main stages: attachment to a carboxylic acid derivative (acylation), a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the chiral product.[6]

Key Applications and Performance Data

This compound is employed in a wide array of carbon-carbon bond-forming reactions. Its effectiveness is measured by the diastereomeric excess (de) of the product formed while the auxiliary is attached, which translates to high enantiomeric excess (ee) after cleavage.

Asymmetric Aldol Reactions

Evans' auxiliaries provide exceptional stereocontrol in aldol additions, particularly through the formation of boron enolates.[7] The reaction proceeds via a rigid, six-membered Zimmerman-Traxler transition state, leading to the predictable formation of syn-aldol products.[5]

Asymmetric Alkylation

The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation.[5] Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates a rigid Z-enolate. The bulky isopropyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.[5]

Other Asymmetric Reactions

Beyond aldol and alkylation reactions, this compound and its derivatives are effective in:

-

Diels-Alder Reactions: N-acryloyl oxazolidinones act as chiral dienophiles.[5]

-

Michael Additions: Used to control stereochemistry in conjugate additions.[8]

-

Allylations and Cyclopropanations: The auxiliary directs the stereochemical outcome of these transformations.[8]

Quantitative Data Summary

The following table summarizes typical results for reactions employing this compound or related Evans' auxiliaries.

| Reaction Type | Electrophile/Substrate | Diastereomeric Excess (de) | Yield (%) | Reference(s) |

| Aldol Addition | Benzaldehyde | >99% | 80% | [8] |

| Aldol Addition | Isobutyraldehyde | 95-98% | 85-95% | [7] |

| Alkylation | Benzyl bromide | >99% | 90-95% | [5] |

| Alkylation | Methyl iodide | 98% | 69% | [8] |

| Michael Addition | (Generic) | 95% | 67% | [8] |

| Diels-Alder | (Generic N-acryloyl) | >99% (endo/exo: 50/1) | 90% | [8] |

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from common literature methods.[5][9][10] All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: N-Acylation of this compound

This procedure attaches the carboxylic acid substrate to the chiral auxiliary.

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Acid Chloride (e.g., Propionyl chloride) (1.1 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

-

Methodology:

-

Dissolve this compound in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

-

Add the acid chloride dropwise. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup by extracting with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Protocol 2: Asymmetric Alkylation of N-Acyl Oxazolidinone

This protocol describes the diastereoselective alkylation of the acylated auxiliary.

-

Materials:

-

N-Propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq)

-

Alkylating Agent (e.g., Benzyl bromide) (1.2 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

-

Methodology:

-

Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask and cool to -78 °C.

-

Slowly add a solution of NaHMDS or LDA dropwise. Stir the mixture at -78 °C for 1 hour to form the Z-enolate.

-

Add the alkylating agent dropwise.

-

Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Perform an aqueous workup and purify by flash column chromatography as described in Protocol 1.

-

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure removes the auxiliary to yield the final chiral product. Different reagents can be used to obtain different functional groups.

-

Materials:

-

Alkylated Adduct (from Protocol 2) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

For Carboxylic Acid: Lithium hydroxide (B78521) (LiOH), 30% Hydrogen peroxide (H₂O₂)

-

For Primary Alcohol: Lithium borohydride (B1222165) (LiBH₄), Methanol

-

For Ester: Sodium methoxide (B1231860) (NaOMe), Methanol

-

-

Methodology (for Carboxylic Acid):

-

Dissolve the adduct in a mixture of THF and water at 0 °C.

-

Add aqueous hydrogen peroxide (30%) followed by aqueous lithium hydroxide.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Acidify the mixture and extract to isolate the chiral carboxylic acid. The aqueous layer can be extracted separately to recover the chiral auxiliary.

-

Conclusion

This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its reliability, high stereoselectivity, and the predictability of its outcomes, which are well-explained by established mechanistic models, make it a preferred choice in both academic research and the early phases of drug development.[4] The straightforward protocols for its application and the ability to recover the auxiliary for reuse further enhance its practical value in the synthesis of enantiomerically pure compounds.[8]

References

- 1. Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone | lookchem [lookchem.com]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

(S)-4-Isopropyl-2-oxazolidinone: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern organic synthesis, renowned for its ability to induce high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] Its predictable facial selectivity, straightforward introduction and removal, and the crystalline nature of its derivatives have made it an invaluable tool in the asymmetric synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides an in-depth overview of its structure, stereochemistry, synthesis, and application, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Physicochemical Properties

This compound, a white crystalline solid, possesses a five-membered heterocyclic ring system containing both nitrogen and oxygen.[1] The key to its function as a chiral auxiliary is the stereogenic center at the C4 position, bearing an isopropyl group derived from the natural amino acid (S)-valine. This bulky substituent effectively shields one face of the molecule, directing the approach of electrophiles in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [3][4] |

| Molecular Weight | 129.16 g/mol | [4] |

| Melting Point | 70-73 °C | [1] |

| Optical Rotation [α]D | -17.5° (c=6, EtOH) | [1] |

| CAS Number | 17016-83-0 | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethanol (B145695); Insoluble in water | [1] |

Stereochemistry and Mechanism of Action

The stereochemical outcome of reactions employing this compound is dictated by the formation of a rigid chelated enolate intermediate. Following N-acylation, deprotonation with a suitable base (e.g., n-butyllithium or a hindered amide base) generates a (Z)-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forcing the acyl group into a specific conformation. The isopropyl group at C4 then sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face. This principle is elegantly demonstrated in the Evans aldol (B89426) reaction.

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the readily available and inexpensive amino acid, (S)-valine. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization.

Experimental Protocol: Synthesis from (S)-Valinol

This protocol is adapted from a procedure described in Organic Syntheses.[5]

Materials:

-

(S)-Valinol (28.5 g, 276 mmol)

-

Diethyl carbonate (36.8 mL, 304 mmol)

-

Anhydrous potassium carbonate (3.87 g, 28 mmol)

Procedure:

-

A 100-mL flask equipped with a 10-cm Vigreux column and a Teflon-coated magnetic stirring bar is charged with (S)-valinol, diethyl carbonate, and anhydrous potassium carbonate.[5]

-

The mixture is heated in an oil bath at 135 °C.[5]

-

The reaction is continued until no more ethanol distills from the reaction mixture (approximately 32 mL of ethanol will be collected over 5 hours).[5]

-

The reaction mixture is cooled to room temperature.

-

The crude product is purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield white needles of this compound.[5] A reported yield for this procedure is 84%.[5]

Applications in Asymmetric Synthesis

The utility of this compound as a chiral auxiliary is vast, with prominent applications in asymmetric aldol additions, alkylations, and Diels-Alder reactions.

Asymmetric Aldol Reactions

The Evans aldol reaction, utilizing N-acyl derivatives of this compound, is a powerful method for the construction of β-hydroxy carbonyl compounds with high diastereoselectivity. The formation of a boron enolate is crucial for achieving high levels of stereocontrol.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 80-95 |

| Benzaldehyde | >99:1 | 85-95 |

| Acetaldehyde | 97:3 | 75-85 |

Note: Data is representative and compiled from various sources on Evans aldol reactions.

Experimental Protocol: Asymmetric Aldol Addition

This protocol is a general representation of an Evans aldol reaction.

Materials:

-

N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

-

Diisopropylethylamine (DIPEA, 1.2 equiv)

-

Aldehyde (e.g., benzaldehyde, 1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

30% Hydrogen peroxide solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone and anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.[6]

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.[6]

-

Add the freshly distilled aldehyde dropwise.[6]

-

Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.[6]

-

Quench the reaction by the addition of methanol, followed by the slow, careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C.[6]

-

Stir the mixture vigorously for 1 hour.

-

Work up the reaction by diluting with saturated aqueous NaHCO₃ solution and extracting with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Asymmetric Alkylation

The enolates derived from N-acyl-(S)-4-isopropyl-2-oxazolidinones can also be alkylated with high diastereoselectivity. The choice of base and reaction conditions is critical for efficient enolate formation and subsequent alkylation.

| Electrophile | Diastereomeric Ratio | Yield (%) |

| Benzyl (B1604629) bromide | >98:2 | 85-95 |

| Allyl iodide | >98:2 | 61-77 |

| Methyl iodide | >95:5 | 80-90 |

Note: Data is representative and compiled from various sources on asymmetric alkylations using this auxiliary.[7]

Experimental Protocol: Asymmetric Alkylation

This protocol is adapted from a procedure utilizing sodium bis(trimethylsilyl)amide (NaHMDS) as the base.[7]

Materials:

-

N-propionyl-(S)-4-isopropyl-2-oxazolidinone (1.0 equiv)

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) in THF

-

Alkyl halide (e.g., benzyl bromide, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the solution of NaHMDS in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add the alkyl halide dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is their facile removal under various conditions to afford a range of chiral products, such as carboxylic acids, alcohols, and aldehydes, without epimerization of the newly formed stereocenter.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

This protocol describes the cleavage of the auxiliary to yield the corresponding chiral carboxylic acid.[8]

Materials:

-

N-acylated oxazolidinone adduct (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (B78521) (LiOH)

Procedure:

-

Dissolve the oxazolidinone adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C and monitor for completion by TLC.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid with an organic solvent.

-

The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

This compound has established itself as a robust and reliable chiral auxiliary in asymmetric synthesis. Its predictable stereochemical control, coupled with well-defined protocols for its introduction, application in key bond-forming reactions, and subsequent removal, ensures its continued and widespread use in academic and industrial research. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for scientists engaged in the stereoselective synthesis of chiral molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. (4S)-(-)-4-Isopropyl-2-oxazolidinone | 17016-83-0 [m.chemicalbook.com]

- 3. (S)-(+)-4-Isopropyl-2-oxazolidinone [webbook.nist.gov]

- 4. (4S)-(-)-4-Isopropyl-2-oxazolidinone, 98% | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. benchchem.com [benchchem.com]

The Evans Chiral Auxiliary: A Deep Dive into the Mechanism of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and organic synthesis. Among the arsenal (B13267) of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a robust and highly predictable method for controlling stereochemistry. Pioneered by David A. Evans, the oxazolidinone-based chiral auxiliaries have emerged as a powerful tool for the asymmetric synthesis of a wide array of chiral molecules. This technical guide provides an in-depth exploration of the core mechanism of action of Evans chiral auxiliaries, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Principles: Steric Control and Chelated Intermediates

The remarkable stereocontrol exerted by the Evans chiral auxiliary stems from a combination of steric hindrance and the formation of rigid, chelated intermediates. The chiral oxazolidinone, typically derived from readily available amino acids like valine or phenylalanine, is first acylated to form an N-acyl imide.[1][2] This imide then serves as the substrate for stereoselective enolization.

Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, selectively generates a (Z)-enolate.[1] The geometry of this enolate is crucial for the subsequent stereochemical outcome. The (Z)-enolate is stabilized through chelation of the metal cation (e.g., Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation creates a rigid, planar five-membered ring structure that effectively blocks one face of the enolate.

The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl (B1604629) group) then sterically directs the approach of an incoming electrophile to the opposite, less hindered face of the enolate.[1] This facial bias is the key to the high diastereoselectivity observed in reactions employing Evans auxiliaries.

Asymmetric Alkylation: Crafting Chiral Carbon Centers

One of the most powerful applications of Evans auxiliaries is in the asymmetric alkylation of enolates. This method allows for the enantioselective formation of α-substituted carboxylic acid derivatives.

The mechanism proceeds through the formation of the aforementioned rigid (Z)-enolate. The subsequent introduction of an electrophile, typically an alkyl halide, results in its delivery to the less sterically encumbered face of the enolate, leading to the formation of a new stereocenter with a high degree of predictability.

Caption: Mechanism of Evans Asymmetric Alkylation.

Quantitative Data for Asymmetric Alkylation

The diastereoselectivity of Evans alkylation is consistently high for a range of electrophiles. The following table summarizes representative data.

| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 | 85 |

| Phenylacetyl | Benzyl Bromide | LDA | >99:1 | 92 |

| Butyryl | Methyl Iodide | LDA | 95:5 | 88 |

| Arylacetyl | t-Butyl bromoacetate | ZrCl₄/Et₃N | 25:1 to >50:1 | 41-77 |

Data compiled from various sources, including[3] and[4].

Asymmetric Aldol (B89426) Reaction: Constructing Chiral β-Hydroxy Carbonyls

The Evans aldol reaction is a highly reliable method for the synthesis of syn-aldol products with excellent stereocontrol.[5] This reaction is particularly valuable in natural product synthesis.[5]

The key to the high selectivity of the Evans aldol reaction is the formation of a boron-chelated (Z)-enolate.[5] This is typically achieved using a Lewis acid such as dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (i-Pr₂NEt).[6] The boron enolate then reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state.[7][8]

In this transition state, the aldehyde substituent (R') occupies a pseudo-equatorial position to minimize steric interactions. The chiral auxiliary on the oxazolidinone directs the aldehyde to approach from the less hindered face of the enolate, resulting in the formation of the syn-aldol adduct with high diastereoselectivity.[5]

Caption: Mechanism of the Evans Asymmetric Aldol Reaction.

Quantitative Data for Asymmetric Aldol Reactions

The Evans aldol reaction consistently provides high syn diastereoselectivity across a range of aldehydes.

| N-Acyl Group | Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propionyl | Isobutyraldehyde | >99:1 | 80-90 |

| Propionyl | Benzaldehyde | >99:1 | 77 |

| Propionyl | n-Octanal | High | High |

| Acetate (B1210297) | Propionaldehyde | >95:5 | High |

Data compiled from various sources, including[9] and[7].

Experimental Protocols

N-Acylation of the Chiral Auxiliary

A common method for the acylation of the Evans oxazolidinone involves the use of an acid chloride or anhydride.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of the oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium is added dropwise, and the mixture is stirred for 15 minutes.

-

Propionyl chloride is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Diastereoselective Alkylation

Materials:

-

N-Propionyl oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

-

Allyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the N-propionyl oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of NaHMDS in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

-

Allyl iodide is added dropwise, and the reaction mixture is stirred for 2-4 hours at -78 °C.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash chromatography.[10]

Diastereoselective Aldol Reaction

Materials:

-

N-Propionyl oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (i-Pr₂NEt)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

-

Bu₂BOTf is added dropwise, followed by the dropwise addition of i-Pr₂NEt. The mixture is stirred for 30 minutes at -78 °C.

-

The aldehyde is then added dropwise, and the reaction is stirred for 1-2 hours at -78 °C.

-

The reaction is quenched by the addition of methanol, followed by saturated aqueous NaHCO₃ solution and hydrogen peroxide.

-

The mixture is stirred vigorously at room temperature for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield different functional groups, with the auxiliary being recovered for reuse.

Materials:

-

Alkylated or aldol adduct

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃) solution

Procedure:

-

The N-acyl oxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C.

-

Aqueous hydrogen peroxide is added, followed by an aqueous solution of LiOH.

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

-

The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to recover the chiral auxiliary.

-

The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.[11]

Materials:

-

Alkylated or aldol adduct

-

Lithium borohydride (B1222165) (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

A solution of the N-acyl oxazolidinone in anhydrous THF is cooled to 0 °C.

-

LiBH₄ is added in portions, and the reaction is stirred at 0 °C for 1-2 hours.

-

The reaction is carefully quenched with saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by flash chromatography.

Applications in Drug Development

The reliability and high stereoselectivity of Evans chiral auxiliaries have made them invaluable in the synthesis of complex chiral molecules, including numerous active pharmaceutical ingredients. The ability to predictably set stereocenters is crucial in the development of drugs where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The synthesis of various natural products and their analogues with potent biological activities has relied on the Evans asymmetric aldol and alkylation reactions as key steps. These include the synthesis of polyketide natural products, amino acids, and other chiral building blocks that are central to the structure of many drugs.

Conclusion

The Evans chiral auxiliary provides a powerful and predictable platform for asymmetric synthesis. Through the strategic use of steric hindrance and the formation of rigid, chelated intermediates, these auxiliaries enable the highly diastereoselective formation of new stereocenters in both alkylation and aldol reactions. The detailed mechanistic understanding, coupled with robust and well-documented experimental protocols, ensures their continued and widespread use in academic research and the pharmaceutical industry for the efficient and reliable synthesis of enantiomerically pure compounds.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. coconote.app [coconote.app]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

Synthesis of (S)-4-Isopropyl-2-oxazolidinone from L-valine: An In-depth Technical Guide

Introduction

(S)-4-Isopropyl-2-oxazolidinone is a crucial chiral auxiliary in asymmetric synthesis, widely employed in the pharmaceutical industry for the stereoselective synthesis of complex molecules. Its utility stems from the ability to direct the stereochemical outcome of reactions at a prochiral center, which can be subsequently cleaved to yield enantiomerically pure products. This technical guide provides a comprehensive overview of the synthesis of this compound from the readily available amino acid L-valine. The primary synthetic route involves a two-step process: the reduction of L-valine to (S)-2-amino-3-methyl-1-butanol (L-valinol), followed by cyclization to form the desired oxazolidinone. This document details the experimental protocols, reaction mechanisms, and quantitative data for the most common and efficient methods, aimed at researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The conversion of L-valine to this compound is a robust and well-established process. The overall workflow is depicted below, highlighting the two key transformations.

Step 1: Reduction of L-valine to L-valinol

The initial step involves the reduction of the carboxylic acid functionality of L-valine to a primary alcohol, yielding L-valinol. Two primary methods are prevalent: reduction with lithium aluminum hydride (LiAlH₄) and a safer alternative using sodium borohydride (B1222165) with iodine (NaBH₄/I₂).

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a classic and highly effective method for the reduction of carboxylic acids.

Reaction Mechanism:

Experimental Protocol:

-

A solution of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a two-necked flask equipped with a reflux condenser and an argon inlet, and cooled to 0°C.

-

L-valine (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ solution.

-

After the addition is complete, the reaction mixture is heated to reflux for 10-16 hours.

-

The reaction is then cooled to 0°C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and again water.

-

The resulting precipitate is filtered off and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-valinol as a colorless oil, which can be used in the next step without further purification.

Method 2: Reduction with Sodium Borohydride and Iodine (NaBH₄/I₂)

This method provides a safer and less pyrophoric alternative to LiAlH₄.

Experimental Protocol:

-

To a suspension of sodium borohydride (2.4 equivalents) in anhydrous THF, L-valine (1.0 equivalent) is added.

-

A solution of iodine (1.0 equivalent) in THF is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux for 18 hours.

-

After cooling, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is treated with 20% aqueous potassium hydroxide and extracted with dichloromethane.

-

The combined organic extracts are dried, filtered, and concentrated to give L-valinol.

Step 2: Cyclization of L-valinol to this compound

The cyclization of L-valinol is most commonly achieved by reaction with diethyl carbonate in the presence of a base.

Reaction Mechanism:

Experimental Protocol:

-

A mixture of L-valinol (1.0 equivalent), diethyl carbonate (1.1 equivalents), and anhydrous potassium carbonate (0.1 equivalents) is placed in a flask equipped with a distillation apparatus.

-

The mixture is heated to 135°C.

-

Ethanol (B145695) is distilled off as the reaction progresses. The reaction is monitored until no more ethanol is collected (typically 5 hours).

-

The reaction mixture is then cooled and the crude product is purified by vacuum distillation.

-

Further purification can be achieved by recrystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) to afford this compound as a white crystalline solid.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Reduction of L-valine to L-valinol

| Method | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | LiAlH₄ | THF | 10 - 16 | Reflux | 73 - 81 |

| 2 | NaBH₄/I₂ | THF | 18 | Reflux | 80 - 98* |

*Yield reported for a range of amino acids.

Table 2: Cyclization of L-valinol to this compound

| Method | Reagent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Diethyl Carbonate | K₂CO₃ | None | 5 | 135 | ~84 |

| 2 (Microwave) | Diethyl Carbonate | NaOMe or K₂CO₃ | None | 0.25 - 0.5 | 125 - 135 | High (not specified) |

Conclusion

The synthesis of this compound from L-valine is a well-optimized and efficient process. The two-step approach involving reduction followed by cyclization offers high overall yields. While the use of LiAlH₄ for the reduction is common, the NaBH₄/I₂ system presents a safer alternative with comparable or even superior yields. The cyclization with diethyl carbonate is a robust and scalable reaction. The choice of method will depend on the specific requirements of the laboratory or production facility, considering factors such as safety, cost, and available equipment. This guide provides the necessary detailed information for researchers and professionals to successfully implement this important synthetic transformation.

A Comprehensive Technical Guide to the Physical Properties of (S)-4-Isopropyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Isopropyl-2-oxazolidinone, a pivotal chiral auxiliary in asymmetric synthesis, plays a crucial role in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. Its efficacy is intrinsically linked to its distinct physical properties, which dictate its behavior in various chemical environments and analytical procedures. This technical guide provides an in-depth exploration of the core physical characteristics of this compound, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. This document presents a comprehensive summary of its physical properties in a structured format, details the experimental protocols for their determination, and includes visual workflows to elucidate the measurement processes.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring a chiral center at the 4-position of the oxazolidinone ring, is the source of its optical activity, a cornerstone of its utility in asymmetric synthesis.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions/Notes | References |

| Molecular Formula | C₆H₁₁NO₂ | [2][3][4][5][6][7][8] | |

| Molecular Weight | 129.16 g/mol | [2][3][4][6][7][8] | |

| Melting Point | 70-73 °C | [1][2][3][7] | |

| Boiling Point | 291.1 °C | at 760 mmHg | [1] |

| 239.22 °C | Rough estimate | [2] | |

| Optical Rotation | [α]²⁰/D = -18° | c = 6 in ethanol (B145695) | [3] |

| [α]²⁰/D = -17.5° | c = 6 in ethanol | [1][2] | |

| [α]²⁰/D = -15.0 to -20.0° | c = 6 in ethanol | ||

| [α]²⁶/D = +15.5° | c = 5.2 in chloroform | [9] | |

| [α]²⁶/D = -16.1° | c = 5.2 in ethanol | [9] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol. Insoluble in water. | [2][7] | |

| Density | 1.038 g/cm³ | [1] | |

| 1.1426 g/cm³ | Rough estimate | [2] | |

| pKa | 12.72 ± 0.40 | Predicted | [2] |

| Appearance | White to off-white crystalline powder/solid. | [1][2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to ensuring the quality and purity of this compound for its application in synthesis. The following sections detail the standard methodologies for measuring its key physical parameters.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range of 70-73 °C is expected for a pure sample.[1][2]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[10] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[10][11]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a DigiMelt or a similar device.[11][12]

-

Measurement:

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[13][14]

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for determining the melting point of a solid compound.

Optical Rotation Measurement

The optical rotation of this compound is a direct measure of its enantiomeric purity. The specific rotation is highly dependent on the solvent used, being levorotatory in ethanol and dextrorotatory in chloroform.[9]

Methodology:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the solid and dissolving it in a precise volume of a specified solvent (e.g., ethanol or chloroform) to a known concentration (c), typically in g/mL or g/100mL.[15][16]

-

Polarimeter Calibration: The polarimeter is calibrated by first measuring the rotation of a blank solution (the pure solvent). This reading should be zeroed.[15]

-

Measurement: The prepared sample solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter (dm).[17] The observed angle of rotation (α) is then measured at a specific temperature (t) and wavelength (λ), usually the sodium D-line (589 nm).[18]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:[15][16] [α]tλ = α / (l × c)

Diagram: Workflow for Optical Rotation Measurement

Caption: The systematic process for measuring the optical rotation of a chiral compound.

Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

The IR spectrum of this compound provides information about its functional groups. An authentic infrared spectrum can be used for identification.[7]

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). The background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the carbamate (B1207046) and the N-H stretch.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

Methodology (¹H NMR):

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[19][20] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[19]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.[21][22]

-

Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[23]

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, integration, and coupling patterns of the signals are then analyzed to confirm the structure of the molecule.

Diagram: Logical Flow for Spectroscopic Analysis

Caption: A flowchart illustrating the parallel workflows for IR and NMR spectroscopic analysis.

Conclusion

The physical properties of this compound, from its melting point to its characteristic optical rotation and spectroscopic signatures, are fundamental to its identity, purity assessment, and effective application in asymmetric synthesis. The standardized experimental protocols outlined in this guide provide a framework for the reliable and reproducible determination of these properties. A thorough understanding and precise measurement of these characteristics are paramount for researchers and professionals aiming to leverage this powerful chiral auxiliary in the development of novel chemical entities and pharmaceuticals.

References

- 1. Page loading... [guidechem.com]

- 2. 17016-83-0 CAS MSDS ((4S)-(-)-4-Isopropyl-2-oxazolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (S)-(-)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. (S)-(+)-4-Isopropyl-2-oxazolidinone [webbook.nist.gov]

- 7. (4S)-(-)-4-Isopropyl-2-oxazolidinone, 98% | Fisher Scientific [fishersci.ca]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. smart.dhgate.com [smart.dhgate.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. 2.2. NMR Methodology [bio-protocol.org]

- 20. uwyo.edu [uwyo.edu]

- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. books.rsc.org [books.rsc.org]

A Technical Guide to the Solubility of (S)-4-Isopropyl-2-oxazolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-4-Isopropyl-2-oxazolidinone, a widely used chiral auxiliary in asymmetric synthesis. Understanding the solubility of this compound is critical for its effective use in reaction setup, purification, and formulation development. This document summarizes its known qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and outlines the logical workflow for such experiments.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethanol (B145695) | Soluble (may show faint turbidity) |

| Water | Insoluble |

Note: This table is based on available qualitative descriptions. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol, based on the widely accepted "shake-flask" method followed by gravimetric analysis, is recommended. This method is robust and can be adapted for various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or flasks. An amount that ensures a solid phase remains after equilibration is crucial.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is achieved.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Gentle heating may be applied if the solvent is non-volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is completely removed, place the flask in a drying oven at a temperature below the melting point of this compound (typically around 70-73°C) until a constant weight is achieved.

-

Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the empty flask.

-

Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

-

Alternative Analytical Techniques:

For a more rapid or sensitive analysis, the concentration of the solute in the filtered saturated solution can be determined using instrumental methods such as:

-

High-Performance Liquid Chromatography (HPLC): A calibration curve is first established using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its peak area to the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A known amount of an internal standard is added to the filtered saturated solution. The concentration of this compound can be calculated by integrating the signals of the solute and the internal standard.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

This comprehensive guide provides essential information on the solubility of this compound for laboratory and developmental applications. While quantitative data remains elusive in the literature, the provided experimental protocol offers a reliable means to determine this crucial physical property.

References

optical rotation of (S)-4-Isopropyl-2-oxazolidinone in different solvents

An In-depth Technical Guide on the Optical Rotation of (S)-4-Isopropyl-2-oxazolidinone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral auxiliary that plays a crucial role in asymmetric synthesis, enabling the stereoselective formation of new stereocenters. The optical purity of this compound is paramount for its effectiveness, and polarimetry is a fundamental technique for its characterization. A notable characteristic of this compound is the significant dependence of its specific rotation on the solvent used for the measurement. This guide provides a comprehensive overview of the optical rotation of this compound in various solvents, detailed experimental protocols for its measurement, and a workflow for the experimental process.

Data Presentation: Optical Rotation in Various Solvents

The specific rotation of this compound exhibits a strong dependency on the solvent, to the extent that the direction of rotation can be reversed.[1][2] The following table summarizes the quantitative data on the specific .

| Solvent | Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration ( g/100 mL) |

| Chloroform (CHCl₃) | +15.5° | 26 | D-line | 5.2 |

| Ethanol (EtOH) | -16.1° | 26 | D-line | 5.2 |

| Ethanol (EtOH) | -18° | 20 | D-line | 6 |

Data sourced from multiple references.[1]

Experimental Protocols

The following is a detailed methodology for the determination of the optical rotation of this compound, based on standard polarimetric techniques.[3][4]

Objective: To accurately measure the specific optical rotation of this compound in a given solvent.

Materials and Equipment:

-

Polarimeter

-

Sodium lamp (or other light source for D-line, 589.3 nm)

-

Polarimeter cell (1 dm)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

This compound

-

High-purity solvent (e.g., chloroform, ethanol)

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Clean the polarimeter cell with the solvent to be used for the measurement.

-

Fill the cell with the pure solvent (blank) and place it in the polarimeter.

-

Take a reading to zero the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound. For a concentration of c = 5.2 in chloroform, this would be 0.520 g.

-

Transfer the weighed solid to a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the solid.

-

Once dissolved, carefully add more solvent until the solution reaches the calibration mark of the flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Record the exact concentration in g/100 mL.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell into the sample chamber of the polarimeter.

-

Record the observed optical rotation (α). Take multiple readings and calculate the average to ensure accuracy.

-

Record the temperature at which the measurement is taken.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL (or g/100mL, be consistent with units).

-

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the optical rotation of this compound.

Caption: Workflow for Optical Rotation Measurement.

References

The Rise of a Stereochemical Powerhouse: A Technical Guide to the Historical Development of Evans Auxiliaries

Introduction: In the landscape of modern organic chemistry, the quest for stereochemical control is paramount, particularly in the synthesis of complex, biologically active molecules where specific stereoisomers dictate function. Chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate to direct a diastereoselective transformation—represent a foundational strategy in this endeavor.[1] Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, emerged in the early 1980s as a remarkably robust and predictable tool, revolutionizing the field of asymmetric synthesis.[2][3] This technical guide provides an in-depth exploration of the historical development, core principles, and practical application of Evans auxiliaries, tailored for researchers, scientists, and professionals in drug development.

The Genesis: David A. Evans and the Dawn of a New Era

The late 1970s and early 1980s were a fertile period for the development of asymmetric methodologies. Building on earlier concepts of chiral auxiliaries introduced by pioneers like E.J. Corey and Barry Trost, David A. Evans at Harvard University sought a more general and highly stereocontrolling solution.[1] His work culminated in the development of chiral N-acyl oxazolidinones, which are readily prepared from inexpensive chiral amino acids.[2][4] These auxiliaries proved to be exceptionally effective for a range of crucial carbon-carbon bond-forming reactions, most notably alkylations and aldol (B89426) reactions, consistently delivering high levels of diastereoselectivity.[1][3]

Core Principle: The Mechanism of Stereocontrol

The remarkable success of Evans auxiliaries lies in their ability to enforce a rigid and predictable conformation in the transition state of a reaction. The stereochemical outcome is primarily dictated by the steric influence of the substituent at the C4 position of the oxazolidinone ring (e.g., benzyl (B1604629) from phenylalanine or isopropyl from valine).[1][3]

The generally accepted mechanism for reactions like aldol and alkylation involves several key steps:

-

Acylation: The chiral oxazolidinone is first acylated to form an N-acyl imide.[4]

-

Enolate Formation: Treatment with a suitable base (e.g., lithium diisopropylamide (LDA) for alkylations or dibutylboron triflate with a tertiary amine for aldol reactions) generates a rigid Z-enolate.[3][5] The formation of the Z-enolate is crucial and is favored due to steric interactions.[5][6]

-

Facial Shielding: The bulky substituent on the chiral auxiliary effectively shields one face of the enolate.[1][7]

-

Electrophilic Attack: The electrophile (an alkyl halide or an aldehyde) approaches from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.[7][8]

In the case of the boron-mediated aldol reaction, the reaction is proposed to proceed through a highly organized, six-membered chair-like Zimmerman-Traxler transition state, which minimizes dipole-dipole interactions between the two carbonyl groups and accounts for the observed syn-diastereoselectivity.[3][9][10]

Caption: Logical workflow of stereocontrol in the Evans syn-aldol reaction.

Synthesis and Application: Experimental Protocols and Data

The utility of Evans auxiliaries is underscored by their straightforward preparation and broad applicability in key asymmetric transformations.

Synthesis of Evans Auxiliaries

The auxiliaries are typically synthesized from corresponding α-amino acids, which are part of the inexpensive chiral pool. The process involves reduction of the carboxylic acid to an amino alcohol, followed by cyclization to form the oxazolidinone ring.[2]

Caption: A generalized workflow for the synthesis of Evans auxiliaries.

Experimental Protocol: General Synthesis of (4R)-4-isopropyl-2-oxazolidinone from L-Valine [2]

-

Amino Ester Formation: L-Valine (1.0 equiv) is suspended in ethanol, and the mixture is cooled to 0 °C. Thionyl chloride (1.2 equiv) is added dropwise, and the reaction is refluxed for 4 hours. The solvent is removed under reduced pressure to yield the amino ester hydrochloride.

-

Reduction: The amino ester hydrochloride is dissolved in a suitable solvent like THF and cooled to 0 °C. A reducing agent such as lithium borohydride (B1222165) (LiBH₄, 2.0 equiv) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Cyclization: The resulting amino alcohol is treated with a carbonylating agent. A common method involves reacting the amino alcohol with diethyl carbonate in the presence of a base like sodium ethoxide. Alternatively, reaction with phosgene or a phosgene equivalent followed by base-mediated cyclization affords the oxazolidinone.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure chiral auxiliary.

Asymmetric Alkylation

The asymmetric alkylation of N-acyl oxazolidinones provides a reliable route to α-chiral carboxylic acid derivatives.[8] The reaction proceeds via a sodium or lithium Z-enolate, with the auxiliary directing the approach of the electrophile.[8][11]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone [8]

-

Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv) is added, and the mixture is stirred for 30-60 minutes.

-

Alkylation: The alkylating agent (e.g., allyl iodide or benzyl bromide, 1.2 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C for several hours until completion.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. After extraction with an organic solvent and purification by flash chromatography, the alkylated product is isolated.

Table 1: Diastereoselectivity in Asymmetric Alkylation of Evans Auxiliaries

| Auxiliary Substituent (R) | N-Acyl Group | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Isopropyl | Propionyl | Benzyl Bromide | >99:1 | 90-95% | [3] |

| Benzyl | Propionyl | Allyl Iodide | 98:2 | 61-77% | [8] |

| Isopropyl | Acetyl | Methyl Iodide | 95:5 | ~85% | [1] |